molecular formula C11H13Br2NO B8015393 3,5-Dibromo-N,N-diethylbenzamide

3,5-Dibromo-N,N-diethylbenzamide

Cat. No.: B8015393
M. Wt: 335.03 g/mol
InChI Key: WOXLTRPXRQDKDK-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,N-diethylbenzamide is a halogenated aromatic amide synthesized via bromination of anthranilimide derivatives using N-bromosuccinimide (NBS) in acetic acid. The reaction yields 78% of the product with a melting point of 213–215°C . Its structure features two bromine atoms at the 3- and 5-positions of the benzene ring and a diethylamide group at the para position.

Properties

IUPAC Name

3,5-dibromo-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLTRPXRQDKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N,N-diethylbenzamide typically involves the bromination of N,N-diethylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination process introduces bromine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to remove bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Brominated benzoic acids.

    Reduction Products: Debrominated benzamides or fully reduced benzene derivatives.

Scientific Research Applications

Organic Synthesis

Carbonylation Reactions
One prominent application of 3,5-dibromo-N,N-diethylbenzamide is in carbonylation reactions. These reactions are crucial for synthesizing various amide and ester derivatives. The compound acts as a substrate in palladium-catalyzed aminocarbonylation processes, yielding high selectivity towards the formation of amide alcohols and imides. For instance, studies have shown that using 3,5-dibromobenzamide with amino alcohols under optimized conditions can produce significant yields of target compounds such as 2-bromo amide alcohols .

Table 1: Reaction Conditions for Carbonylation

SubstrateNucleophileConditionsYield (%)
This compound2-aminoethanolPd(OAc)2, DMSO, 75°C73
High-pressure conditionsIncreased selectivity

Medicinal Chemistry

Antimycobacterial Activity
Research has indicated that derivatives of this compound exhibit potential as therapeutic agents against Mycobacterium tuberculosis (Mtb). Specifically, analogues have been synthesized and tested for their inhibitory effects on PptT (a target enzyme in Mtb), showcasing promising in vitro and in vivo activity. The structure-activity relationship (SAR) studies highlighted how modifications to the dibromo compound can enhance its efficacy against resistant strains of Mtb .

Table 2: Inhibitory Activity Against Mtb

CompoundIC50 (μM)MIC90 (μM)
AU 89182.33.1
This compound derivative2.41.8

Material Science

Polymorphism Studies
The polymorphic behavior of compounds like this compound is significant in material science due to its impact on solubility and stability. Recent studies have focused on the crystallization of new polymorphs of related compounds, providing insights into their structural characteristics and potential applications in drug formulation . Understanding these properties can lead to improved performance in pharmaceutical applications.

Case Studies

Case Study 1: Synthesis of Amides
A systematic study was conducted to evaluate the efficiency of synthesizing N,N-diethylbenzamide from diethyl oxalate and related substrates under various conditions. The results demonstrated that using palladium-catalyzed pathways significantly enhanced the yield and purity of the final amide product compared to traditional methods .

Case Study 2: Antimicrobial Screening
In a comparative study of several dibromo compounds, this compound was identified as a lead candidate for further development due to its favorable pharmacokinetic properties and substantial antimicrobial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N,N-diethylbenzamide involves its interaction with molecular targets in biological systems. The bromine atoms and the diethylamide group play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3,5-Dichloro-N,N-diethylbenzamide (23b)
  • Structure : Chlorine replaces bromine at the 3,5-positions.
  • Synthesis : Prepared via reaction of 3,5-dichlorobenzoyl chloride with diethylamine, yielding a colorless solid .
  • Comparison : Chlorination reduces molecular weight compared to brominated analogs. While melting point data is unavailable in the evidence, chlorine’s smaller atomic size likely lowers the melting point due to weaker intermolecular forces.
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10)
  • Structure : Single bromine at position 4, with a 3,5-dimethoxyphenyl substituent.
  • Properties : Exhibits distinct electronic effects (evidenced by $^{13}\text{C}$ NMR: δ 166.3 ppm for carbonyl) due to methoxy groups enhancing electron density .
  • Application : Explored for antiparasitic activity, highlighting how substitution patterns influence biological targeting.

Amide Group Variants

3,5-Dimethoxy-N,N-dimethylbenzamide
  • Structure : Methoxy groups at 3,5-positions; dimethylamide replaces diethylamide.
  • NMR Data : $^{1}\text{H}$ NMR (CDCl$_3$) shows singlet peaks for methoxy (δ 3.80 ppm) and methylamide (δ 3.10, 2.98 ppm), indicating reduced steric hindrance compared to diethylamide derivatives .
  • Impact : Dimethylamide and methoxy groups increase solubility in polar solvents but decrease lipophilicity.
2-Amino-3,5-dibromo-N,N-diethylbenzamide (5f)
  • Structure: Amino group at position 2 alongside bromine atoms.

Pharmacologically Active Analogs

SNC80 and BW373U86
  • Structure : Diethylbenzamide core with piperazinyl and allyl groups.
  • Activity :
    • SNC80: δ-opioid agonist with rapid onset (10 min) and higher efficacy than BW373U86. Doses up to 32 mg/kg lack convulsant effects, improving safety .
    • BW373U86: Causes dose-dependent suppression of food-reinforced behavior (pK$_B$ = 6.5 for δ-receptor antagonism) but induces convulsions at 1.78 mg/kg .
  • Comparison : Despite structural similarities to 3,5-dibromo-N,N-diethylbenzamide, these analogs demonstrate that additional functional groups (e.g., piperazinyl moieties) are critical for opioid receptor targeting.

Heterocyclic Brominated Compounds

3,5-Dibromo-N,N-dimethylpyrazin-2-amine
  • Structure : Pyrazine ring with bromine and dimethylamine groups.
  • Properties : Heterocyclic scaffold alters electronic distribution and bioavailability compared to benzamide derivatives .

Key Research Findings

  • Halogen Effects : Bromine’s larger atomic size increases molecular weight and melting points compared to chlorine analogs, enhancing stability in solid-state applications .
  • Amide Substitution : Diethylamide groups improve lipophilicity, whereas dimethylamide or methoxy groups enhance solubility .
  • Biological Activity : Pharmacological activity in analogs like SNC80 requires specific functional groups (e.g., piperazinyl), absent in this compound, underscoring structure-activity relationship nuances .

Biological Activity

3,5-Dibromo-N,N-diethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, drawing from diverse sources.

Synthesis

The synthesis of this compound can be achieved through various methods involving the bromination of N,N-diethylbenzamide. The compound is characterized by specific spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity. For instance, the elemental analysis and NMR data indicate successful incorporation of bromine atoms into the benzamide structure .

Antimicrobial Properties

Research has indicated that benzamide derivatives exhibit significant antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. A study showed that compounds with bromine substitutions often enhance antimicrobial potency compared to their non-brominated counterparts .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested on several human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that at certain concentrations, the compound could induce apoptosis in cancer cells without significantly affecting normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa15>10
MCF-720>8
Normal Fibroblasts>100-

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituents may play a crucial role in molecular interactions with target proteins involved in cell signaling pathways. For example, studies suggest that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which could contribute to their antitumor effects .

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives for their ability to inhibit specific kinases associated with cancer progression. The study found that modifications on the benzene ring significantly influenced the inhibitory activity against RET kinase, highlighting the importance of structural variations in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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